3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid
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Overview
Description
This compound is an alanine derivative . It is a type of propanoic acid derivative .
Molecular Structure Analysis
The molecular formula of this compound is C23H23NO4 . It is a type of cycloalkane compound .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 325.36 . It is soluble in DMSO .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , have been utilized as surfactants for carbon nanotubes. These surfactants facilitate homogeneous aqueous nanotube dispersions, which can be enzymatically activated under constant and physiological conditions. This application is significant in material science for creating dispersions on-demand, highlighting a novel approach to manipulating carbon nanotube properties for various applications (Cousins et al., 2009).
Synthesis of Oligomers Derived from Neuraminic Acid Analogues
The chemical has been involved in the synthesis of oligomers, where N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids were prepared. These compounds were efficiently synthesized into oligomers varying in length, demonstrating the compound's utility in creating complex molecular structures for biochemical applications (Gregar & Gervay-Hague, 2004).
Photophysics and Bioimaging Applications
A water-soluble fluorene derivative, closely related to the compound , has been analyzed for its linear photophysical characterization and two-photon absorption properties. This research is pivotal in bioimaging, where the compound's fluorescence and aggregation properties in water were studied, demonstrating potential for integrin imaging in medical applications (Morales et al., 2010).
Synthesis of β-Lactam Antibiotics
The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a class of heteroatom-activated β-lactam antibiotics, showcases the compound's relevance in pharmaceutical research. These compounds exhibit significant activity predominantly against Gram-negative bacteria, underscoring the potential for developing new antibiotic treatments (Woulfe & Miller, 1985).
Protection of Hydroxy-Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound in discussion, is used to protect hydroxy-groups in peptide synthesis. This application is crucial in the synthesis of peptides, especially those with 'difficult sequences,' by preventing interchain association during the solid-phase peptide synthesis process (Johnson et al., 1993).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)10-9-14-11-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLBBMJGMYQHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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